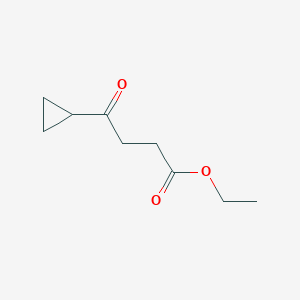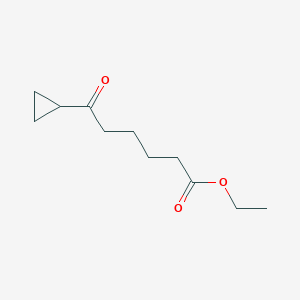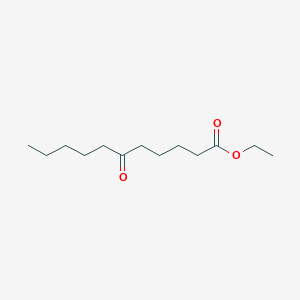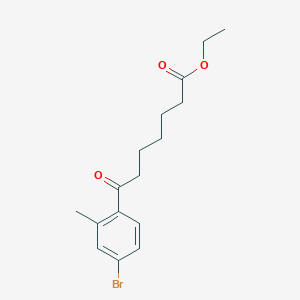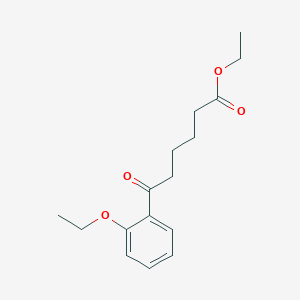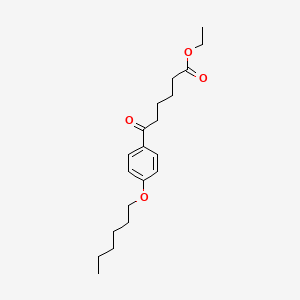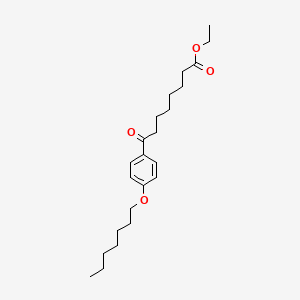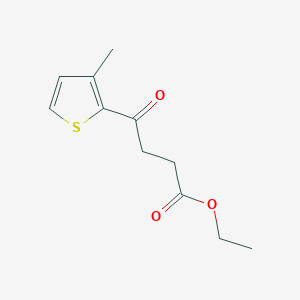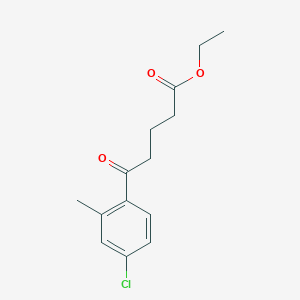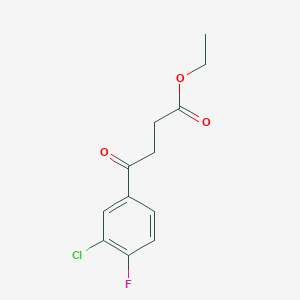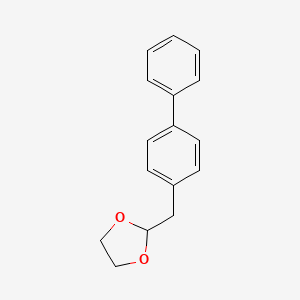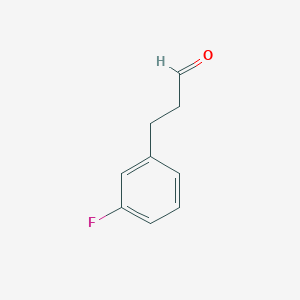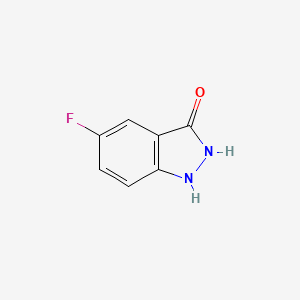
5-fluoro-1H-indazol-3-ol
Overview
Description
5-fluoro-1H-indazol-3-ol is a heterocyclic compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is a compound with the molecular formula C7H5FN2O .
Synthesis Analysis
The synthesis of 1H-indazoles, including 5-fluoro-1H-indazol-3-ol, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-fluoro-1H-indazol-3-ol consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
The chemical reactions involving 5-fluoro-1H-indazol-3-ol are diverse and include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
5-fluoro-1H-indazol-3-ol is a solid substance . Its melting point ranges from 119 to 125 °C, and it has a predicted boiling point of 274.9±13.0 °C . The molecular weight of the compound is 136.13 g/mol .Scientific Research Applications
1. Positron Emission Tomography (PET) Tracer Development Indazole derivatives have been explored for their potential in developing PET tracers for visualizing specific targets within the brain. For example, a compound related to 5-fluoro-1H-indazol-3-ol was synthesized and labeled with fluorine-18 to develop a PET tracer for in vivo visualization of LRRK2, a protein associated with Parkinson’s disease .
Antimicrobial Activity
Indazoles have shown promise in antimicrobial applications. Studies have found that certain indazole compounds exhibit moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This suggests that 5-fluoro-1H-indazol-3-ol could potentially be explored for its antimicrobial properties.
Anti-inflammatory Applications
The indazol-3-ol derivative class has been identified as a strong inhibitor of the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid, catalyzed by 5-lipoxygenase, an enzyme involved in the inflammatory process. This indicates potential anti-inflammatory applications for 5-fluoro-1H-indazol-3-ol .
Antihypertensive Potential
Imidazole and indazole compounds have been synthesized and evaluated for their antihypertensive potential. Although not directly related to 5-fluoro-1H-indazol-3-ol, this highlights the therapeutic potential of indazole derivatives in cardiovascular research .
Synthetic Strategies for Indazole Compounds
Recent advances in synthetic approaches to indazole compounds, including 1H-indazoles like 5-fluoro-1H-indazol-3-ol, have been summarized. These strategies are crucial for the development of new compounds with potential applications in various fields of research .
Mechanism of Action
Target of Action
Indazole derivatives, which include 5-fluoro-1h-indazol-3-ol, have been found to inhibit, regulate, and/or modulate the activity of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, certain indazole derivatives have been found to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 5-fluoro-1H-indazol-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide variety of biological properties, suggesting that they may affect multiple biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules are involved in inflammation and other immune responses.
Result of Action
Certain indazole derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that 5-fluoro-1H-indazol-3-ol might have similar effects.
Safety and Hazards
Future Directions
Given the wide range of pharmacological activities exhibited by indazole-containing compounds, there is considerable interest in developing synthetic approaches to these heterocycles with better biological activities . The future of 5-fluoro-1H-indazol-3-ol research may involve further exploration of its potential applications in various fields of research and industry.
properties
IUPAC Name |
5-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVNEPLDGLYBCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646294 | |
| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indazol-3-ol | |
CAS RN |
885519-12-0 | |
| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



